molecular formula C16H21BN2O2 B3042380 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole CAS No. 603113-18-4

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole

Cat. No. B3042380
CAS RN: 603113-18-4
M. Wt: 284.2 g/mol
InChI Key: FPPGDBNOVBQKAR-UHFFFAOYSA-N
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Description

1-Benzylpyrazole-4-boronic acid pinacol ester, also known as 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole, is an organic compound with the empirical formula C16H21BN2O2 . It is a boronic acid pinacol ester, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a benzyl group and a boronic acid pinacol ester group . The boronic acid pinacol ester group consists of a boron atom bonded to two oxygen atoms and two carbon atoms, forming a 1,3,2-dioxaborolane ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.16 . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization

    This compound is utilized in the synthesis of organic intermediates, particularly for compounds that include both pyrazole heterocycle and borate functional groups. It is synthesized through nucleophilic substitution reactions and confirmed via spectroscopic methods like FTIR, NMR, and MS. Single crystals are determined by X-ray diffraction, and molecular structures are calculated using Density Functional Theory (DFT). These studies provide insights into the molecular structure, crystallography, and conformational analysis of the compound (Yang et al., 2021).

  • Advanced Characterization Techniques

    Further research involves comprehensive characterization using techniques like FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. These methodologies allow for the detailed understanding of the molecular structure and confirmation of the synthesized compound's identity (Liao et al., 2022).

Molecular Structure and Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals

    These studies are crucial for understanding the molecular structure characteristics and molecular conformations. They provide insights into the electronic properties and reactive sites of the molecules, which are essential for further applications in various fields (Yang et al., 2021).

  • Conformational Analysis

    By using DFT calculations and comparing them with X-ray diffraction values, researchers can understand the molecular structure optimized by DFT and how it corresponds with the crystal structure determined by single crystal X-ray diffraction. This is significant in predicting and understanding the behavior of the compound in different environments (Huang et al., 2021).

Applications in Biological and Chemical Fields

  • Intermediate in Biologically Active Compounds

    This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its synthesis and structural confirmation are crucial steps in the development of these biologically relevant substances (Kong et al., 2016).

  • Inhibitory Activities and Potential Therapeutic Applications

    Some derivatives of the compound show inhibitory activities on certain enzymes, suggesting potential therapeutic applications. These properties are crucial for the development of new drugs and treatments (Kucukoglu et al., 2016).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Boronic acid compounds, such as 1-Benzylpyrazole-4-boronic acid pinacol ester, have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs, and they also have potential applications in the treatment of tumors and microbial infections . Furthermore, boronic acid compounds can be used as fluorescent probes for identifying various substances . These potential applications suggest several future directions for research and development involving this compound.

properties

IUPAC Name

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-6-5-8-13(14)12-19-11-7-10-18-19/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPGDBNOVBQKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole
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1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole
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1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole
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1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole
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1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole
Reactant of Route 6
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1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole

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